molecular formula C14H16N2O3 B5792407 N,N-diallyl-3-methyl-4-nitrobenzamide

N,N-diallyl-3-methyl-4-nitrobenzamide

Cat. No. B5792407
M. Wt: 260.29 g/mol
InChI Key: MWHPQTRLIZQEKW-UHFFFAOYSA-N
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Description

N,N-diallyl-3-methyl-4-nitrobenzamide, also known as DADN, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DADN is a member of the nitroaromatic family of compounds, which have been widely used in the development of drugs, pesticides, and explosives.

Mechanism of Action

The mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide is not fully understood. However, studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. N,N-diallyl-3-methyl-4-nitrobenzamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in apoptosis. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N-diallyl-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diallyl-3-methyl-4-nitrobenzamide in lab experiments is that it can be synthesized relatively easily and inexpensively. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to have a high degree of selectivity for cancer cells, meaning that it does not affect normal cells. However, there are also some limitations to using N,N-diallyl-3-methyl-4-nitrobenzamide in lab experiments. For example, the mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide is not fully understood, and there is still much research that needs to be done to determine its full potential as an anticancer agent.

Future Directions

There are many potential future directions for research on N,N-diallyl-3-methyl-4-nitrobenzamide. One area of research that is currently being explored is the use of N,N-diallyl-3-methyl-4-nitrobenzamide in combination with other anticancer agents. Additionally, researchers are exploring the use of N,N-diallyl-3-methyl-4-nitrobenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is still much research that needs to be done to fully understand the mechanism of action of N,N-diallyl-3-methyl-4-nitrobenzamide and its potential as an anticancer agent.

Synthesis Methods

N,N-diallyl-3-methyl-4-nitrobenzamide can be synthesized by the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride, followed by the addition of allylamine and sodium hydroxide. The resulting product is then purified by recrystallization. The synthesis of N,N-diallyl-3-methyl-4-nitrobenzamide is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

N,N-diallyl-3-methyl-4-nitrobenzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N,N-diallyl-3-methyl-4-nitrobenzamide is its use as a potential anticancer agent. Studies have shown that N,N-diallyl-3-methyl-4-nitrobenzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-diallyl-3-methyl-4-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

3-methyl-4-nitro-N,N-bis(prop-2-enyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-4-8-15(9-5-2)14(17)12-6-7-13(16(18)19)11(3)10-12/h4-7,10H,1-2,8-9H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHPQTRLIZQEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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